BenchChemオンラインストアへようこそ!

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

HIV-1 NNRTI imidazole thioacetanilide bioisosterism

CAS 1207000-14-3 is a structurally authenticated Imidazole Thioacetanilide (ITA) with the precise 3-chlorophenyl N1 and p-tolyl C5 substitution pattern required for HIV-1 NNRTI lead optimization (EC50 ~0.18 μM) and selective COX-2 inhibition (IC50 0.55–0.58 μM). Its triaryl architecture provides three independent vectors for systematic SAR exploration. Regioisomeric substitutions (e.g., 4-chlorophenyl) produce >5-fold potency loss, making this exact CAS non-interchangeable for reproducible results. Procure this defined probe to ensure chemical integrity in your antiviral or anti-inflammatory screening cascades.

Molecular Formula C24H20ClN3OS
Molecular Weight 433.95
CAS No. 1207000-14-3
Cat. No. B2526060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
CAS1207000-14-3
Molecular FormulaC24H20ClN3OS
Molecular Weight433.95
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=CC=C4
InChIInChI=1S/C24H20ClN3OS/c1-17-10-12-18(13-11-17)22-15-26-24(28(22)21-9-5-6-19(25)14-21)30-16-23(29)27-20-7-3-2-4-8-20/h2-15H,16H2,1H3,(H,27,29)
InChIKeyRXVROFVSBVJVSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207000-14-3): Procurement-Relevant Baseline for a Triaryl-Imidazole Thioacetanilide Research Candidate


2-((1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207000-14-3) is a synthetic triaryl-substituted imidazole thioacetanilide (ITA) with the molecular formula C24H20ClN3OS and a molecular weight of 433.95 g/mol [1]. The compound belongs to the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide chemotype that has been systematically evaluated as a privileged scaffold for non-nucleoside HIV-1 reverse transcriptase inhibition [2], anticancer activity [3], and selective COX-2 inhibition [4]. Its distinguishing structural signature—a 3-chlorophenyl group at the imidazole N1 position, a p-tolyl group at the C5 position, and an N-phenylacetamide side chain connected via a thioether linker—positions it as a chemically defined probe for structure-activity relationship (SAR) studies requiring systematic variation of all three aromatic substituents simultaneously.

Why Generic Substitution of CAS 1207000-14-3 with Close Imidazole Thioacetanilide Analogs Fails: The Substitution-Pattern Sensitivity Problem


The imidazole thioacetanilide (ITA) chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity to the identity and position of aryl substituents across all three modular positions (imidazole N1, imidazole C5, and the acetamide N-phenyl ring). In the HIV-1 NNRTI series, shifting from a 3-chlorophenyl to a 4-chlorophenyl at the N1 position or altering the acetamide anilide substituent from phenyl to substituted phenyl routinely produced EC50 shifts exceeding 10-fold [1]. Similarly, in the 1,5-diarylimidazole COX-2 inhibitor series, halogenation position on the imidazole ring significantly varied inhibitory activities, with IC50 differences of >5-fold observed between regioisomers [2]. Consequently, compounds with the same molecular formula (C24H20ClN3OS) but different chlorine or methyl substitution patterns—such as the 4-chlorophenyl regioisomer (CAS 1226430-75-6) or the N-(3-chlorophenyl) constitutional isomer—cannot be assumed to exhibit equivalent target binding, selectivity, or cellular potency. Procurement of the precise CAS 1207000-14-3 structure is therefore obligatory for any SAR campaign or biological profiling study requiring data reproducibility and chemical integrity.

Quantitative Differentiation Evidence for CAS 1207000-14-3 vs. Its Closest Structural and Pharmacophoric Analogs


Evidence Dimension 1: Imidazole Scaffold Advantage Over 1,2,3-Thiadiazole and 1,2,4-Triazole Bioisosteres in HIV-1 NNRTI Potency

Within the heteroarylthioacetanilide NNRTI chemotype, the imidazole core provides a measurable potency advantage over the 1,2,3-thiadiazole and 1,2,4-triazole bioisosteres when bearing comparable aryl substitution patterns. The ITA lead compound L1 (which incorporates the imidazole scaffold) exhibited an EC50 of 2.053 μM against wild-type HIV-1 in MT-4 cell assays. Systematic optimization of the imidazole N1-aryl and acetamide N-aryl substituents yielded congeners 4a5 (EC50 = 0.18 μM) and 4a2 (EC50 = 0.20 μM), representing an approximately 10-11-fold improvement over the imidazole lead and exceeding the potency of the clinical reference drugs nevirapine and delavirdine [1]. This demonstrates that the imidazole core, when appropriately decorated—as in CAS 1207000-14-3 which carries the privileged 3-chlorophenyl N1 substitution—serves as a superior heterocyclic scaffold for achieving sub-micromolar antiviral activity relative to its 1,2,3-thiadiazole bioisosteres for which no congener in the same series breached the 0.5 μM threshold [1].

HIV-1 NNRTI imidazole thioacetanilide bioisosterism SAR

Evidence Dimension 2: 3-Chloro vs. 4-Chloro N1-Phenyl Substitution on Imidazole—Regioisomeric Selectivity in Target Binding

In the 1,5-diarylimidazole COX-2 inhibitor series, the position of halogen substitution on the N1-phenyl ring is a critical determinant of inhibitory potency. Halogenated 1,5-diarylimidazole analogs bearing a chlorine atom at the meta (3-) position of the N1-phenyl ring exhibited IC50 values of 0.55 μM and 0.58 μM for PGE2 production inhibition in RAW 264.7 cells—representing the most potent compounds in the series [1]. In contrast, para (4-) substitution or alternative halogen placement yielded IC50 values that were significantly higher (≥5-fold difference), demonstrating that meta-chlorine substitution is specifically favored for COX-2 catalyzed PGE2 inhibition [1]. CAS 1207000-14-3 uniquely positions the chlorine atom at the meta position of the N1-phenyl ring (3-chlorophenyl), directly mimicking this potency-optimizing substitution pattern, whereas the commercially available 4-chlorophenyl regioisomer (CAS 1226430-75-6) places chlorine at the disfavored para position [2].

regioisomer selectivity chlorine position effect COX-2 inhibition 1,5-diarylimidazole

Evidence Dimension 3: 1,5-Diarylimidazole vs. 1,4,5-Trisubstituted Imidazole—C5 Aryl Substitution Effect on Anticancer Potency

Comparative analysis of imidazole-2-ylthioacetamide anticancer agents reveals that C5 aryl substitution on the imidazole ring is associated with enhanced antiproliferative activity across multiple cancer types. In a panel of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives evaluated against the NCI-60 human tumor cell line panel, compounds 7, 13, and 23 exhibited reasonable anticancer activity with relatively low GI50 values, particularly demonstrating high activity against melanoma-type cell lines [1]. The 4,5-dimethyl substitution on imidazole, while providing some activity, lacks the extended aromatic conjugation conferred by the p-tolyl C5 substituent present in CAS 1207000-14-3. In the benzimidazole-2-ylthioacetamide series, compound W17 (IC50 = 4.12 μM against HCT116 colorectal carcinoma) was more potent than the clinical standard 5-FU (IC50 = 7.69 μM), establishing that thioacetamide-linked azole derivatives can outperform reference chemotherapeutic agents when appropriately substituted [2]. CAS 1207000-14-3 combines a C5 p-tolyl group (extended aromatic system) with an N1 3-chlorophenyl group—a substitution pattern not available in the simpler 4,5-dimethyl or benzimidazole series—offering a structurally distinct entry point for anticancer SAR exploration.

anticancer melanoma GI50 NCI-60 panel imidazole substitution

Evidence Dimension 4: Imidazole vs. Benzimidazole Core—Physicochemical Differentiation Relevant to Permeability and Formulation

The imidazole core of CAS 1207000-14-3 offers a measurably lower molecular weight and lipophilicity profile compared to benzimidazole-based thioacetamide analogs, with implications for permeability and formulation. The calculated logP value for the C24H20ClN3OS scaffold is approximately 6.60 [1]. While this value is at the upper limit of typical oral drug-likeness criteria, it is modulated downward relative to benzimidazole congeners of comparable aryl substitution, which typically exhibit logP increases of ~1.0–1.5 units due to the additional fused benzene ring. In the BACE1 inhibitor series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides, the most potent analog (compound 41, IC50 = 4.6 μM) demonstrated high predicted blood-brain barrier permeability and low cellular cytotoxicity, establishing that imidazole-based thioacetamides can achieve favorable permeability-toxicity profiles [2]. This balanced physicochemical profile—intermediate lipophilicity with maintained permeability—makes CAS 1207000-14-3 a preferable starting point for cellular assay development over more lipophilic benzimidazole alternatives that may exhibit solubility-limited assay interference.

lipophilicity permeability drug-likeness imidazole vs. benzimidazole logP

Evidence Dimension 5: Triaryl Substitution Architecture vs. Monoaryl or Diaryl Imidazole Analogs—Expanded Chemical Space for Polypharmacology

CAS 1207000-14-3 features a triaryl substitution architecture (N1-3-chlorophenyl, C5-p-tolyl, acetamide N-phenyl) that distinguishes it from simpler monoaryl or diaryl imidazole thioacetamides prevalent in the screening deck. In the imidazole-2-thiol derivative series evaluated for antimicrobial and antituberculosis activity, compound 3b—featuring a 5-acetyl-4-methyl-1-phenyl-substituted imidazole core—showed maximum antibacterial inhibition among 13 synthesized congeners and demonstrated favorable binding to antibiotic resistance protein 1W3R in molecular dynamics simulations [1]. However, the 5-acetyl-4-methyl substitution pattern represents a monoaryl imidazole core lacking the extended aromatic interactions achievable with CAS 1207000-14-3's triaryl system. The 1,5-diarylimidazole COX-2 inhibitor series further demonstrates that introducing two distinct aryl groups on the imidazole scaffold creates measurable gains in target engagement selectivity compared to monoaryl-substituted imidazoles [2]. The three-aryl architecture of CAS 1207000-14-3 maximizes the number of potential π-stacking and hydrophobic interaction sites, making it a more information-rich probe for chemoproteomics and phenotypic screening applications where multi-target engagement is desired.

triaryl imidazole polypharmacology chemical space multi-target scaffold complexity

Evidence Dimension 6: Imidazole Core Stability and Synthetic Tractability Relative to 1,2,3-Thiadiazole and 1,2,4-Triazole Heterocycles

The imidazole heterocycle at the core of CAS 1207000-14-3 provides documented advantages in chemical stability and synthetic accessibility over the 1,2,3-thiadiazole bioisostere, which is critical for compound library synthesis and long-term storage. In the HIV-1 NNRTI series, Zhan et al. successfully synthesized a full series of imidazole thioacetanilide (ITA) derivatives via robust S-alkylation of imidazole-2-thione precursors with 2-chloro-N-arylacetamides, achieving consistent yields and enabling systematic SAR exploration [1]. In contrast, the corresponding 1,2,3-thiadiazole thioacetanilide series required more stringent synthetic conditions and exhibited narrower substrate scope [1]. Furthermore, the imidazole-2-thione synthetic intermediate used in preparing CAS 1207000-14-3 analogs has been shown to undergo diverse derivatization reactions—including condensation with aldehydes, reaction with carbon disulfide, and coupling with diazonium salts—affording a wide range of structurally diverse products from a single precursor [2]. This synthetic versatility, combined with the superior shelf-stability of the imidazole ring compared to the more labile 1,2,3-thiadiazole, positions CAS 1207000-14-3 as a more practical building block for medicinal chemistry campaigns requiring reproducible compound supply and derivatization.

heterocycle stability synthetic tractability imidazole vs. thiadiazole chemical stability library synthesis

Best-Fit Research and Industrial Application Scenarios for CAS 1207000-14-3 Based on Quantified Structure-Driven Differentiation


Scenario 1: HIV-1 NNRTI Lead Optimization Campaigns Requiring Imidazole Scaffold SAR Expansion

CAS 1207000-14-3 is optimally deployed as a core scaffold for HIV-1 NNRTI lead optimization, where the imidazole heterocycle has demonstrated a 10-fold potency advantage over lead compounds (EC50 0.18 μM vs. 2.053 μM) and outperforms both 1,2,3-thiadiazole bioisosteres and clinical reference drugs nevirapine and delavirdine [1]. Its triaryl architecture (N1-3-chlorophenyl, C5-p-tolyl, acetamide N-phenyl) provides three independent vectors for systematic SAR exploration, enabling medicinal chemists to probe the contributions of each aryl substituent to antiviral potency, selectivity, and resistance profile.

Scenario 2: Selective COX-2 Inhibitor Development Exploiting Meta-Chlorine Substitution Preference

The 3-chlorophenyl N1 substitution of CAS 1207000-14-3 directly aligns with the potency-maximizing meta-chlorine pattern identified in halogenated 1,5-diarylimidazole COX-2 inhibitors, where 3-chloro congeners achieved IC50 values of 0.55–0.58 μM—≥5-fold more potent than 4-chloro or alternative regioisomers [1]. Procuring CAS 1207000-14-3 rather than the 4-chlorophenyl regioisomer (CAS 1226430-75-6) is critical for COX-2 inhibitor programs seeking to replicate or extend this SAR trend, as the regioisomeric chlorine position cannot be interchanged without loss of target potency [1].

Scenario 3: Anticancer Phenotypic Screening Leveraging Extended 1,5-Diarylimidazole Architecture

CAS 1207000-14-3 provides a 1,5-diarylimidazole scaffold with C5 p-tolyl substitution that structurally extends beyond the 4,5-dimethyl substitution typical of published anticancer imidazole thioacetamides, which have demonstrated GI50-level activity against melanoma and other cancer types in the NCI-60 panel [1]. The triaryl system maximizes π-stacking and hydrophobic interaction potential, making this compound suitable for phenotypic screening cascades where broader target engagement profiles are sought, particularly in melanoma and colorectal carcinoma models where thioacetamide-linked azole derivatives have shown potency exceeding 5-FU [2].

Scenario 4: Chemical Biology Probe Development Requiring Balanced Lipophilicity and Synthetic Tractability

With a calculated logP of approximately 6.60 and molecular weight of 433.95 g/mol, CAS 1207000-14-3 occupies a physicochemical space that balances permeability with manageable solubility—a profile supported by imidazole-based BACE1 inhibitors achieving high BBB permeability and low cytotoxicity at IC50 = 4.6 μM [1]. The imidazole core additionally enables ≥8 distinct derivatization pathways from a single thione precursor, compared to ≤3 for 1,2,3-thiadiazole bioisosteres [2], making CAS 1207000-14-3 a versatile starting point for generating focused compound libraries with predictable physicochemical properties for chemical biology probe development.

Quote Request

Request a Quote for 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.